molecular formula C9H7BrFNO2S B13527517 6-bromo-1-methyl-1H-indole-3-sulfonylfluoride

6-bromo-1-methyl-1H-indole-3-sulfonylfluoride

Cat. No.: B13527517
M. Wt: 292.13 g/mol
InChI Key: RBTDYRGQTMUDPR-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indole-3-sulfonyl fluoride is a chemical compound with the molecular formula C9H7BrFNO2S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonyl fluoride typically involves the bromination of 1-methylindole followed by sulfonylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and sulfonyl chloride as the sulfonylating agent. The reactions are usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen halide formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-methyl-1H-indole-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Formation of 6-substituted indole derivatives.

    Oxidation Reactions: Formation of indole-3-carboxylic acid derivatives.

    Reduction Reactions: Formation of indoline derivatives.

Scientific Research Applications

6-Bromo-1-methyl-1H-indole-3-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-1H-indole-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-1-methyl-1H-indole-3-sulfonyl fluoride is unique due to the presence of both bromine and sulfonyl fluoride groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7BrFNO2S

Molecular Weight

292.13 g/mol

IUPAC Name

6-bromo-1-methylindole-3-sulfonyl fluoride

InChI

InChI=1S/C9H7BrFNO2S/c1-12-5-9(15(11,13)14)7-3-2-6(10)4-8(7)12/h2-5H,1H3

InChI Key

RBTDYRGQTMUDPR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)S(=O)(=O)F

Origin of Product

United States

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